molecular formula C23H30O6 B15150248 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

Cat. No.: B15150248
M. Wt: 402.5 g/mol
InChI Key: FYSHYFPJBONYCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of methoxy groups: Methoxylation reactions are carried out using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Functionalization of the hydroxyl group: The hydroxyl group at position 3 can be introduced through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce double bonds, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide, potassium tert-butoxide, or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated tricyclic compound.

Scientific Research Applications

4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[1040

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its potential biological activity and interactions with biomolecules.

    Medicine: Exploring its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol exerts its effects is not fully understood. its multiple methoxy groups and tricyclic structure suggest that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of these targets and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol lies in its specific arrangement of methoxy groups and the presence of a hydroxyl group, which confer distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSHYFPJBONYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69363-14-0
Record name Schisanhenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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